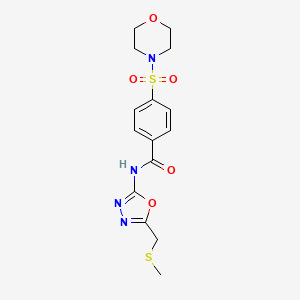
N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C15H18N4O5S2 and its molecular weight is 398.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C22H24N4O4S2 and a molecular weight of 472.6 g/mol. Its structure includes a morpholine sulfonyl group and an oxadiazole moiety, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O4S2 |
| Molecular Weight | 472.6 g/mol |
| CAS Number | 886913-42-4 |
Synthesis
The synthesis of this compound involves the reaction of appropriate precursors to form the oxadiazole ring followed by the introduction of the morpholine sulfonyl group. Detailed synthetic routes can be found in various studies focusing on similar oxadiazole derivatives .
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives related to N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl) have shown effectiveness against various bacterial strains .
Enzyme Inhibition
One notable area of biological activity for this compound is its potential as an enzyme inhibitor. In particular, studies have demonstrated that similar compounds can inhibit α-glucosidase activity. For example:
This suggests that modifications to the oxadiazole structure can enhance inhibitory effects on carbohydrate-hydrolyzing enzymes.
Anticancer Activity
In vitro studies have indicated that certain analogs of oxadiazoles possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell survival and proliferation .
The proposed mechanism for the biological activity of this compound includes:
- Enzyme Interaction : Binding to active sites of target enzymes (e.g., α-glucosidase), leading to competitive inhibition.
- Cellular Uptake : Facilitated by morpholine groups which enhance solubility and cellular penetration.
- Signal Transduction Modulation : Affecting pathways related to apoptosis and cell cycle regulation in cancer cells.
Case Studies
Several case studies have been published detailing the biological activity of oxadiazole derivatives:
- Study on α-Glucosidase Inhibition : A series of benzimidazole-based oxadiazoles showed varying degrees of α-glucosidase inhibition with some compounds outperforming traditional drugs like acarbose .
- Anticancer Activity in Melanoma Cells : Research demonstrated that specific oxadiazole derivatives inhibited melanoma cell proliferation through apoptosis induction without significant cytotoxicity .
Properties
IUPAC Name |
N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S2/c1-25-10-13-17-18-15(24-13)16-14(20)11-2-4-12(5-3-11)26(21,22)19-6-8-23-9-7-19/h2-5H,6-10H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOINJUGWPALSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














